N-Nitroso Perindoprilat is classified under nitrosamines, which are compounds formed by the reaction of nitrous acid with amines. These compounds are often studied for their potential carcinogenic properties and their role in various biological processes. The specific classification of N-Nitroso Perindoprilat falls within the broader category of cardiovascular drugs, particularly those that enhance nitric oxide signaling in the vascular system .
The synthesis of N-Nitroso Perindoprilat typically involves the nitrosation of Perindoprilat, which can be achieved through various methods. One common approach includes the use of nitrous acid generated in situ from sodium nitrite and an acid. The reaction generally proceeds under acidic conditions to facilitate the formation of the nitroso group:
This process requires careful control of temperature and pH to maximize yield and minimize side reactions .
N-Nitroso Perindoprilat has a complex molecular structure characterized by its nitroso group attached to the Perindoprilat backbone. The molecular formula for N-Nitroso Perindoprilat is , with a molecular weight of approximately 397.47 g/mol. The structure can be depicted as follows:
The core structure features a central carbon framework typical of angiotensin-converting enzyme inhibitors, modified by the presence of the nitroso functional group, which alters its pharmacological properties .
N-Nitroso Perindoprilat can undergo various chemical reactions typical of nitrosamines, including:
These reactions are significant in understanding both the therapeutic potential and safety profile of N-Nitroso Perindoprilat.
The mechanism of action for N-Nitroso Perindoprilat primarily involves its role as an angiotensin-converting enzyme inhibitor. By inhibiting this enzyme, it reduces the conversion of angiotensin I to angiotensin II, leading to:
N-Nitroso Perindoprilat exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations .
N-Nitroso Perindoprilat is primarily studied for its potential applications in cardiovascular medicine due to its nitric oxide-enhancing effects. Research continues into its role in:
N-Nitroso compounds, such as N-Nitroso Perindoprilat, emerge as critical pharmaceutical impurities due to their formation via reactions between secondary amines and nitrosating agents (e.g., nitrites) during drug synthesis or storage. These nitrosamines are classified as probable human carcinogens by regulatory agencies worldwide, necessitating stringent controls. Perindoprilat—the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril—contains a secondary amine group vulnerable to nitrosation, leading to N-Nitroso Perindoprilat (chemical formula: C17H27N3O6). This compound exemplifies Nitrosamine Drug Substance-Related Impurities (NDSRIs), a subclass sharing structural motifs with parent APIs [2] [6]. Their presence, even at trace levels (nanogram/day), poses significant challenges to drug safety profiles and regulatory compliance.
Global regulators, including the U.S. FDA and EMA, mandate rigorous screening for nitrosamines in ACE inhibitors like perindopril. The FDA’s "Control of Nitrosamine Impurities in Human Drugs" guidance (Rev. 2, 2024) categorizes NDSRIs as high-priority impurities requiring Acceptable Intake (AI) limits based on carcinogenic potency [6]. For instance, structurally similar nitrosamines (e.g., N-Nitroso-perindopril) carry an AI of 1,500 ng/day under Potency Category 5 [2] [6]. This framework compels manufacturers to implement advanced analytical controls throughout the drug lifecycle—from API synthesis to finished product stability testing.
(2S,3aS,7aS)-1-(N-((S)-1-Carboxybutyl)-N-nitroso-L-alanyl)octahydro-1H-indole-2-carboxylic acid
Its core structure retains the perindoprilat backbone but incorporates a nitroso (–N=O) group at the secondary amine site. Key features include:
Table 1: Molecular Identity of N-Nitroso Perindoprilat
Property | Value | Source |
---|---|---|
Molecular Formula | C17H27N3O6 | PubChem [1] |
Molecular Weight | 369.4 g/mol | PubChem [1] |
IUPAC Name | (2S,3aS,7aS)-1-(N-((S)-1-Carboxybutyl)-N-nitroso-L-alanyl)octahydro-1H-indole-2-carboxylic acid | Derived from perindoprilat nitrosation |
SMILES | O=C(O)[C@@H]1N(C(C@HN(N=O)C@@HC(=O)O)=O)[C@@]2([H])CCCC[C@@]2([H])C1 | Adapted from [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1